Mafenide Hydrochloride

描述

Mafenide is a sulfonamide-type antimicrobial agent used to treat severe burns. It acts by reducing the bacterial population present in the burn tissue and promotes healing of deep burns. In 1998, mafenide acetate was approved under the FDA’s accelerated approval regulations. In November 2022, the use of mafenide acetate (powder for 5% topical solution) was withdrawn by the FDA due to an unresolved confirmatory study required to fulfill the accelerated approval requirements.

Mafenide is a Methylated Sulfonamide Antibacterial.

A sulfonamide that inhibits the enzyme CARBONIC ANHYDRASE and is used as a topical anti-bacterial agent, especially in burn therapy.

See also: Mafenide Acetate (has salt form).

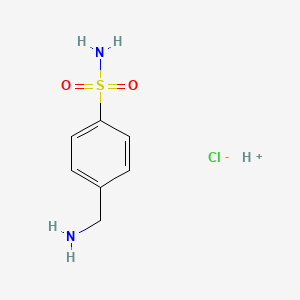

Structure

3D Structure of Parent

属性

IUPAC Name |

4-(aminomethyl)benzenesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S.ClH/c8-5-6-1-3-7(4-2-6)12(9,10)11;/h1-4H,5,8H2,(H2,9,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIACJRVYIPXFKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN)S(=O)(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

138-37-4 | |

| Record name | Benzenesulfonamide, 4-(aminomethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=138-37-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID6045296 | |

| Record name | Mafenide hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6045296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49783-80-4, 138-37-4 | |

| Record name | Benzenesulfonamide, 4-(aminomethyl)-, hydrochloride (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=49783-80-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mafenide hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000138374 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mafenide hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757093 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Mafenide hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3527 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Mafenide hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6045296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mafenide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.842 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MAFENIDE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3J751V0284 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Mafenide Hydrochloride: A Technical Guide to its Discovery, Synthesis, and Historical Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mafenide hydrochloride, a sulfonamide antibiotic, has played a crucial role in topical antimicrobial therapy, particularly in the management of severe burn injuries. This technical guide provides an in-depth exploration of the discovery and synthesis history of this compound. It details the key scientific milestones, presents available quantitative data on its efficacy, and outlines experimental protocols for its synthesis. Visual diagrams are provided to illustrate its mechanism of action and clinical application workflow, offering a comprehensive resource for researchers and professionals in drug development and infectious disease.

Discovery and History: A Tale of Two Continents

The story of Mafenide is intertwined with the broader history of sulfonamide discovery in the 1930s and the urgent medical needs of World War II.

The Dawn of the Sulfa Drugs in Germany

The journey began in Germany at Bayer, a part of the IG Farbenindustrie conglomerate, where Gerhard Domagk's groundbreaking research on sulfonamide dyes led to the discovery of Prontosil, the first commercially available antibiotic, in the early 1930s.[1][2] This discovery ushered in the era of antibacterial chemotherapy and laid the groundwork for the development of a vast array of sulfa drugs.

It was in this environment of intense research into sulfonamides that German scientists developed a compound known as Marfanil. This topical agent was employed by the German military during World War II to treat wound infections.[2][3][4][5][6]

Independent Discovery in the United States and FDA Approval

Concurrently, and independently, chemists in the United States were also exploring new sulfonamide derivatives. In 1942, 4-aminomethylbenzenesulfonamide hydrochloride, which would later be known as this compound, was synthesized. The American trade name "Sulfamylon" was adopted for this compound around the same time.[7]

Following the war, the clinical utility of Mafenide, particularly its effectiveness in preventing and treating infections in severe burns, became increasingly evident. This led to its formal introduction into clinical practice and subsequent approval by the U.S. Food and Drug Administration (FDA).

Physicochemical Properties

This compound is a white, crystalline powder that is freely soluble in water. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| Chemical Formula | C₇H₁₁ClN₂O₂S | [8] |

| Molecular Weight | 222.69 g/mol | [8] |

| CAS Number | 138-37-4 | [8] |

| Melting Point | 255-262 °C | |

| Solubility in Water | Freely soluble |

Synthesis of this compound

The synthesis of this compound involves a multi-step process starting from readily available precursors. The following is a representative experimental protocol based on established principles of sulfonamide synthesis.

Experimental Protocol: Synthesis of 4-Aminomethylbenzenesulfonamide Hydrochloride

Step 1: Acetylation of Toluene

-

To a stirred solution of toluene in a suitable solvent (e.g., carbon disulfide), add anhydrous aluminum chloride.

-

Slowly add acetyl chloride to the mixture while maintaining the temperature below 10°C.

-

After the addition is complete, stir the reaction mixture at room temperature for several hours.

-

Pour the reaction mixture onto crushed ice and hydrochloric acid. Separate the organic layer, wash with water and sodium bicarbonate solution, and dry over anhydrous sodium sulfate.

-

Distill under reduced pressure to obtain p-methylacetophenone.

Step 2: Oxidation to p-Acetamidobenzoic Acid

-

Dissolve p-methylacetophenone in a mixture of pyridine and water.

-

Heat the solution to reflux and add potassium permanganate portion-wise.

-

Continue refluxing until the purple color of the permanganate disappears.

-

Cool the reaction mixture and filter off the manganese dioxide.

-

Acidify the filtrate with hydrochloric acid to precipitate p-acetamidobenzoic acid. Filter, wash with cold water, and dry.

Step 3: Chlorosulfonation of p-Acetamidobenzoic Acid

-

Carefully add p-acetamidobenzoic acid in small portions to an excess of chlorosulfonic acid with cooling.

-

Stir the mixture at room temperature until the reaction is complete (cessation of HCl evolution).

-

Pour the reaction mixture onto crushed ice to precipitate 4-acetamidobenzoyl chloride-3-sulfonyl chloride. Filter, wash with ice-cold water, and dry.

Step 4: Amidation to 4-Acetamidobenzenesulfonamide

-

Add the 4-acetamidobenzoyl chloride-3-sulfonyl chloride to an excess of concentrated aqueous ammonia with cooling.

-

Stir the mixture vigorously until the reaction is complete.

-

Filter the resulting 4-acetamidobenzenesulfonamide, wash with cold water, and dry.

Step 5: Hydrolysis to 4-Aminobenzenesulfonamide (Sulfanilamide)

-

Reflux the 4-acetamidobenzenesulfonamide with dilute hydrochloric acid for several hours.

-

Cool the solution and neutralize with sodium carbonate to precipitate sulfanilamide.

-

Filter, wash with cold water, and recrystallize from hot water.

Step 6: Reduction of the Carbonyl Group to a Methylene Group

-

This step can be achieved through various reduction methods, such as the Wolff-Kishner or Clemmensen reduction, to convert the acetyl group of a precursor to an ethyl group, which is then further modified. A more direct route involves the chloromethylation of acetanilide followed by subsequent reactions.

Alternative Route from p-Toluenesulfonamide:

A more direct synthesis can be envisioned starting from p-toluenesulfonamide.

-

Step 1: N-Bromination of p-Toluenesulfonamide: React p-toluenesulfonamide with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) to form p-(bromomethyl)benzenesulfonamide.

-

Step 2: Amination: React p-(bromomethyl)benzenesulfonamide with an excess of ammonia to yield 4-aminomethylbenzenesulfonamide (Mafenide).

-

Step 3: Hydrochloride Salt Formation: Dissolve the Mafenide base in a suitable solvent and treat with hydrochloric acid to precipitate this compound.

Mechanism of Action

Mafenide, like other sulfonamides, exerts its bacteriostatic effect by interfering with the bacterial synthesis of folic acid. Folic acid is an essential nutrient for bacteria, required for the synthesis of nucleic acids and certain amino acids.

Bacteria synthesize folic acid from para-aminobenzoic acid (PABA). Due to its structural similarity to PABA, Mafenide acts as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS), which catalyzes a key step in the folic acid synthesis pathway.[9] This inhibition halts the production of dihydrofolic acid, a precursor to the active form, tetrahydrofolic acid.

Interestingly, the antibacterial action of Mafenide is not antagonized by PABA to the same extent as other sulfonamides, suggesting a potentially more complex or additional mechanism of action.

Clinical Application in Burn Care

This compound is primarily used as a topical agent for the prevention and treatment of bacterial infections in patients with second- and third-degree burns. Its ability to penetrate eschar (the dead tissue that forms over a severe burn) is a key advantage over some other topical antimicrobials.

Experimental Protocol: Application of Mafenide Acetate Solution

Mafenide is often used as its acetate salt in clinical preparations. The following outlines a general procedure for its application.

-

Wound Preparation: The burn wound is cleansed and debrided to remove loose tissue and debris.

-

Preparation of Mafenide Acetate Solution: A 5% (w/v) solution is prepared by reconstituting sterile Mafenide acetate powder with sterile water for irrigation or 0.9% sodium chloride irrigation.

-

Application: The solution is applied to the burn wound by soaking fine-mesh gauze dressings. The dressings are kept continuously moist.

-

Frequency: Dressings are typically changed once or twice daily.

Antimicrobial Efficacy

Mafenide exhibits a broad spectrum of activity against many gram-positive and gram-negative bacteria commonly found in burn wounds, including the particularly problematic Pseudomonas aeruginosa and Staphylococcus aureus.

Minimum Inhibitory Concentrations (MICs)

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for Mafenide against various clinically relevant bacteria.

| Bacterial Species | Mafenide MIC (µg/mL) | Reference |

| Pseudomonas aeruginosa | 62.5 - >500 | [10][11] |

| Staphylococcus aureus (including MRSA) | 125 - >500 | [10][11] |

| Klebsiella pneumoniae (ESBL-producing) | 62.5 - >500 | [11] |

| Acinetobacter baumannii | 125 - >500 | [11] |

| Enterococcus faecalis | >500 | [10] |

Note: MIC values can vary depending on the specific strain and testing methodology.

Comparative Efficacy

Clinical and preclinical studies have compared the efficacy of Mafenide with other topical antimicrobial agents used in burn care, most notably silver sulfadiazine.

| Parameter | Mafenide Acetate | Silver Sulfadiazine | Reference |

| Eschar Penetration | Excellent | Poor to moderate | [12] |

| Efficacy against P. aeruginosa | High | Moderate | [13][14] |

| Pain on Application | Can be significant | Generally less painful | |

| Systemic Side Effects | Metabolic acidosis (due to carbonic anhydrase inhibition) | Leukopenia (transient) | |

| Fungal Infection Rate (Retrospective Study) | 48% (burn or systemic) | 24% (burn or systemic) | [15] |

Conclusion

This compound remains an important tool in the armamentarium against burn wound infections. Its unique history, from its independent discovery in Germany and the United States to its critical role in military and civilian medicine, underscores its significance. A thorough understanding of its synthesis, mechanism of action, and clinical application is essential for researchers and clinicians working to improve outcomes for patients with severe burns. Further research into novel delivery systems and combination therapies may yet expand the utility of this venerable antimicrobial agent.

References

- 1. researchgate.net [researchgate.net]

- 2. youtube.com [youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. Medical Innovations: Antibiotics | The National WWII Museum | New Orleans [nationalww2museum.org]

- 5. The war against bacteria: how were sulphonamide drugs used by Britain during World War II? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. Topical this compound Aqueous Spray in Initial Management of Massive Contaminated Wounds with Devitalized Tissue | Prehospital and Disaster Medicine | Cambridge Core [cambridge.org]

- 8. klivon.com [klivon.com]

- 9. Mafenide | Johns Hopkins ABX Guide [hopkinsguides.com]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

- 12. Comparison between topical honey and mafenide acetate in treatment of burn wounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The effect of 5% mafenide acetate solution on bacterial control in infected rat burns - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Control of invasive Pseudomonas burn wound infection with mafenide acetate electrospun wound dressing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. community.the-hospitalist.org [community.the-hospitalist.org]

Mafenide Hydrochloride: A Technical Guide on its Role as a Bacterial Carbonic Anhydrase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mafenide hydrochloride, a sulfonamide antimicrobial agent, has long been utilized for the topical treatment of severe burns. While its primary antibacterial mechanism is often attributed to the inhibition of folate synthesis, its role as a carbonic anhydrase inhibitor presents a compelling, and perhaps underexplored, facet of its activity. This technical guide delves into the core of this compound's function as an inhibitor of bacterial carbonic anhydrases, providing an in-depth analysis of its mechanism of action, a summary of available quantitative data, detailed experimental protocols for its study, and visualizations of the key pathways and workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of microbiology, pharmacology, and drug development.

Introduction: The Dual Threat of Mafenide

Mafenide is a sulfonamide antibiotic that is structurally distinct from other sulfa drugs. Its primary metabolite, para-carboxybenzenesulfonamide, is known to be a carbonic anhydrase inhibitor[1]. Carbonic anhydrases (CAs) are ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺). In pathogenic bacteria, these enzymes are crucial for various physiological processes, including pH homeostasis, biosynthetic pathways, and virulence.[2][3][4] Bacteria have evolved three main classes of carbonic anhydrases: α, β, and γ, which are structurally different from the α-CAs found in humans, presenting them as attractive targets for selective antibacterial agents.[5] The inhibition of these enzymes can disrupt the pathogen's ability to survive and proliferate, particularly in the challenging environment of a host infection.

Mechanism of Action: Targeting a Fundamental Process

The inhibitory action of sulfonamides, including the metabolite of Mafenide, on bacterial carbonic anhydrases is a well-established mechanism. The sulfonamide group (-SO₂NH₂) is the key pharmacophore responsible for this activity.

The proposed mechanism involves the following steps:

-

Deprotonation: The sulfonamide inhibitor, in its deprotonated state (-SO₂NH⁻), acts as an anion.

-

Zinc Binding: The deprotonated sulfonamide nitrogen directly coordinates with the zinc ion (Zn²⁺) located at the active site of the carbonic anhydrase. This zinc ion is essential for the catalytic activity of the enzyme.

-

Mimicking the Transition State: The sulfonamide inhibitor effectively mimics the tetrahedral transition state of the CO₂ hydration reaction.

-

Enzyme Inhibition: By binding to the zinc ion, the sulfonamide displaces the catalytic water molecule/hydroxide ion, thereby blocking the access of the CO₂ substrate to the active site and inhibiting the enzyme's function.

This inhibition disrupts the delicate pH balance and the supply of bicarbonate, which is essential for various metabolic processes in bacteria, ultimately leading to a bacteriostatic or bactericidal effect.

Quantitative Data on Inhibition

While extensive research has been conducted on various sulfonamides as bacterial carbonic anhydrase inhibitors, specific quantitative data for this compound and its primary metabolite, para-carboxybenzenesulfonamide, is limited in the publicly available scientific literature. However, data for structurally related compounds and other sulfonamides provide valuable context and a basis for comparison.

The following table summarizes the inhibition constant (Kᵢ) for para-carboxybenzenesulfonamide against the α-carbonic anhydrase from Vibrio cholerae (VchCA), alongside data for other relevant sulfonamides against various bacterial carbonic anhydrases. Lower Kᵢ values indicate more potent inhibition.

| Sulfonamide Inhibitor | Bacterial Species | Carbonic Anhydrase Class & Isoform | Inhibition Constant (Kᵢ) (nM) |

| para-carboxybenzenesulfonamide | Vibrio cholerae | α-CA (VchCA) | 29.4[2] |

| Acetazolamide (AAZ) | Acinetobacter baumannii | β-CA (βAbauCA) | 191.0[3] |

| Acetazolamide (AAZ) | Escherichia coli | β-CA (CynT2) | 227 |

| Acetazolamide (AAZ) | Escherichia coli | γ-CA (EcoCAγ) | 248 |

| 4-aminoethyl-benzenesulfonamide derivative | Vibrio cholerae | α-CA (VchCA) | 6.1[2] |

| 4-aminomethyl-benzenesulfonamide derivative | Vibrio cholerae | α-CA (VchCA) | 9.3[2] |

Note: The provided data highlights the potential of the carboxylated metabolite of Mafenide as a nanomolar inhibitor of a bacterial α-carbonic anhydrase. Further research is warranted to determine the inhibitory activity of Mafenide and its metabolites against a broader range of bacterial carbonic anhydrases from different classes and species.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of carbonic anhydrase inhibitors.

Stopped-Flow CO₂ Hydration Assay for Determining Inhibition Constants (Kᵢ)

This is the gold-standard method for measuring the catalytic activity of carbonic anhydrases and the potency of their inhibitors.

Principle: The assay measures the rate of pH change resulting from the hydration of CO₂ to bicarbonate and a proton, catalyzed by carbonic anhydrase. The reaction is monitored spectrophotometrically using a pH indicator.

Materials:

-

Stopped-flow spectrophotometer

-

Purified bacterial carbonic anhydrase

-

CO₂-saturated water

-

Buffer solution (e.g., 20 mM TRIS-HCl, pH 8.3 for β- and γ-CAs; 20 mM HEPES, pH 7.5 for α-CAs)[3]

-

pH indicator (e.g., phenol red, 0.2 mM)[6]

-

Inhibitor stock solution (e.g., this compound or its metabolite dissolved in a suitable solvent)

-

Sodium sulfate (Na₂SO₄) or sodium perchlorate (NaClO₄) to maintain constant ionic strength[3][6]

Procedure:

-

Enzyme Preparation: Prepare a stock solution of the purified bacterial carbonic anhydrase in the appropriate buffer.

-

Inhibitor Preparation: Prepare a series of dilutions of the inhibitor stock solution in the assay buffer.

-

Reaction Setup:

-

Syringe A of the stopped-flow instrument is loaded with the enzyme solution and the pH indicator in the appropriate buffer. For inhibition assays, a specific concentration of the inhibitor is also included in this syringe.

-

Syringe B is loaded with CO₂-saturated water.

-

-

Measurement:

-

Data Analysis:

-

The initial velocity of the reaction is calculated from the linear phase of the absorbance change.

-

The uncatalyzed rate (measured in the absence of the enzyme) is subtracted from the catalyzed rate.

-

To determine the inhibition constant (Kᵢ), the initial velocities are measured at various substrate (CO₂) and inhibitor concentrations.

-

The data is then fitted to the appropriate inhibition model (e.g., competitive, non-competitive, or uncompetitive) using software to calculate the Kᵢ value. This is often done by constructing Lineweaver-Burk plots.[3]

-

Visualizations

Signaling Pathway of Carbonic Anhydrase Inhibition

Caption: Inhibition of bacterial carbonic anhydrase by a sulfonamide.

Experimental Workflow for Kᵢ Determination

Caption: Experimental workflow for Ki determination.

Conclusion and Future Directions

This compound, through its metabolite para-carboxybenzenesulfonamide, demonstrates clear potential as an inhibitor of bacterial carbonic anhydrases. This mechanism of action, distinct from its role in folate synthesis inhibition, offers a valuable avenue for the development of novel antibacterial agents, particularly in an era of increasing antibiotic resistance. The available data, though limited, suggests that the carboxylated metabolite of Mafenide can inhibit a bacterial α-carbonic anhydrase at nanomolar concentrations.

Future research should focus on:

-

Comprehensive Quantitative Analysis: Determining the IC₅₀ and Kᵢ values of Mafenide and its primary metabolites against a wide range of purified α, β, and γ-carbonic anhydrases from various pathogenic bacteria.

-

Structural Biology: Obtaining X-ray crystal structures of bacterial carbonic anhydrases in complex with Mafenide or its metabolites to elucidate the precise binding interactions and guide the design of more potent and selective inhibitors.

-

In Vivo Efficacy Studies: Evaluating the in vivo antibacterial efficacy of Mafenide in models of infection where carbonic anhydrase activity is known to be critical for pathogen survival.

By further exploring this facet of Mafenide's pharmacology, the scientific community can unlock new strategies to combat bacterial infections and address the pressing challenge of antibiotic resistance.

References

- 1. Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sulfonamides with Potent Inhibitory Action and Selectivity against the α-Carbonic Anhydrase from Vibrio cholerae - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Inhibition of bacterial α-, β- and γ-class carbonic anhydrases with selenazoles incorporating benzenesulfonamide moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. publications.cuni.cz [publications.cuni.cz]

Investigating the Signaling Pathways Affected by Mafenide Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mafenide hydrochloride, a sulfonamide antimicrobial agent, has been a mainstay in topical burn therapy for decades. Its efficacy in preventing and treating wound infections is well-established. However, a comprehensive understanding of its effects on host cell signaling pathways remains elusive. This technical guide synthesizes the current knowledge on the molecular mechanisms of this compound, focusing on its impact on cellular signaling. While direct evidence detailing its influence on specific signaling cascades in human cells is limited, this document extrapolates potential pathway interactions based on its known primary mechanisms: inhibition of carbonic anhydrase and interference with folate synthesis. This guide provides a framework for future research, including detailed experimental protocols and visual representations of the hypothesized signaling disruptions.

Introduction

This compound is a topical antimicrobial agent used primarily to prevent and treat bacterial infections in patients with severe burns.[1][2][3] Its broad spectrum of activity against gram-positive and gram-negative bacteria has made it a critical tool in burn wound management.[2] Beyond its antimicrobial properties, Mafenide is known to be cytotoxic to human keratinocytes and fibroblasts, which can impair wound healing.[4][5][6][7][8] This cytotoxicity is a significant consideration in its clinical use. Understanding the molecular basis of these cellular effects is crucial for optimizing its therapeutic window and developing strategies to mitigate its adverse impacts on wound regeneration.

This guide delves into the known and potential signaling pathways affected by this compound. While research has primarily focused on its antimicrobial action, we will explore how its fundamental mechanisms of action could perturb key intracellular signaling cascades that govern cell proliferation, apoptosis, and inflammation.

Primary Mechanisms of Action

This compound exerts its biological effects through two principal mechanisms:

-

Inhibition of Folate Synthesis: As a sulfonamide, Mafenide competitively inhibits dihydropteroate synthase, an enzyme essential for the synthesis of folic acid in bacteria.[2] Folic acid is a precursor for the synthesis of purines and pyrimidines, the building blocks of DNA and RNA. By disrupting this pathway, Mafenide effectively halts bacterial proliferation.[2] While this mechanism is specific to prokaryotes, high concentrations of sulfonamides may have off-target effects on nucleotide metabolism in eukaryotic cells.

-

Carbonic Anhydrase Inhibition: Mafenide and its metabolites are potent inhibitors of carbonic anhydrase, an enzyme that catalyzes the reversible hydration of carbon dioxide to carbonic acid.[1][9] This inhibition can lead to metabolic acidosis in patients, a well-documented side effect.[10] At the cellular level, inhibition of carbonic anhydrase can lead to alterations in intracellular pH (pHi), which can have profound effects on a multitude of cellular processes and signaling pathways.[11][12][13][14]

Known Effects on Human Cells

Clinical and in vitro studies have demonstrated that this compound has significant effects on human skin cells:

-

Cytotoxicity: Mafenide is cytotoxic to both human keratinocytes and fibroblasts, the primary cell types involved in wound healing.[4][6][7][8]

-

Inhibition of Proliferation: Mafenide has been shown to inhibit the proliferation of keratinocytes and fibroblasts, which can delay wound closure.[5][8]

-

Impaired Wound Healing: The cytotoxic and anti-proliferative effects of Mafenide contribute to delayed wound re-epithelialization and contraction.[4]

The precise signaling pathways that mediate these effects are not well-defined in the literature. The following sections will explore potential pathways based on the known primary mechanisms of Mafenide.

Hypothesized Signaling Pathways Affected by this compound

Based on its primary mechanisms of action, this compound is likely to impact several key signaling pathways.

Signaling Pathways Potentially Affected by Carbonic Anhydrase Inhibition and Intracellular Acidification

Inhibition of carbonic anhydrase by Mafenide can lead to intracellular acidosis.[9] Changes in intracellular pH are known to regulate a variety of signaling pathways.

-

MAPK (Mitogen-Activated Protein Kinase) Pathway: The MAPK pathways (including ERK, JNK, and p38) are central regulators of cell proliferation, differentiation, and apoptosis. Intracellular pH has been shown to influence MAPK signaling. For instance, JNK signaling can be activated by decreases in intracellular pH.[15] It is plausible that Mafenide-induced intracellular acidification could modulate MAPK activity, contributing to its anti-proliferative and cytotoxic effects.

-

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Signaling: The NF-κB pathway is a key regulator of inflammation and cell survival. There is evidence that intracellular pH can influence NF-κB activation, although the effects appear to be cell-type specific.[16] Mafenide's impact on intracellular pH could therefore modulate inflammatory responses in the wound environment.

-

Apoptosis Pathways: Intracellular acidosis is a known trigger of apoptosis.[14][17] This can occur through various mechanisms, including the activation of the G protein-coupled receptor 4 (GPR4)/CCAAT/enhancer-binding protein homologous protein (CHOP) pathway.[14] Therefore, Mafenide-induced intracellular acidification is a strong candidate for the mechanism underlying its cytotoxic effects on keratinocytes and fibroblasts.

Diagram 1: Hypothesized signaling effects of Mafenide via carbonic anhydrase inhibition.

Signaling Pathways Potentially Affected by Inhibition of Purine Synthesis

While primarily an antibacterial mechanism, high concentrations of Mafenide could potentially interfere with de novo purine synthesis in human cells. Depletion of purine pools can have significant consequences for cellular signaling.

-

mTOR (mechanistic Target of Rapamycin) Signaling: The mTOR pathway is a central regulator of cell growth, proliferation, and metabolism. It is highly sensitive to nutrient availability, including purines. Depletion of purine nucleotides has been shown to inhibit mTORC1 signaling. This could be another mechanism through which Mafenide inhibits the proliferation of keratinocytes and fibroblasts.

-

Apoptosis Pathways: An imbalance in the purine nucleotide pool is a known trigger for apoptosis.[18][19] This can occur through the activation of mitochondrial-dependent pathways.[19] Therefore, if Mafenide significantly impacts purine synthesis in human cells, it could induce apoptosis through this mechanism.

Diagram 2: Hypothesized signaling effects of Mafenide via purine synthesis inhibition.

Quantitative Data Summary

Direct quantitative data on the effects of this compound on specific signaling pathway components in human cells is largely absent from the published literature. The available data primarily focuses on cell viability and proliferation assays.

| Cell Type | Assay | Mafenide Acetate Concentration | Result | Reference |

| Human Keratinocytes | Cell Proliferation | 0.85% | Statistically significant decrease in growth rate | [6][7] |

| Human Keratinocytes | Cell Proliferation | As low as 1/100 of clinical dose | Severe toxicity and inhibition of growth | [8] |

| Human Fibroblasts | Tritiated Thymidine Incorporation | Clinically relevant doses | Decrease in incorporation | [4] |

| Human Fibroblasts | Neutral Red Uptake | Clinically relevant doses | Decrease in uptake | [4] |

Experimental Protocols

The following are general protocols that can be adapted to investigate the effects of this compound on the hypothesized signaling pathways.

Cell Culture and Treatment

-

Cell Lines: Human epidermal keratinocytes (HEK) and human dermal fibroblasts (HDF) can be used.

-

Culture Conditions: Culture cells in appropriate media (e.g., DMEM for fibroblasts, keratinocyte-SFM for keratinocytes) supplemented with fetal bovine serum (for fibroblasts) and growth factors, at 37°C in a humidified atmosphere with 5% CO2.

-

Mafenide Treatment: Prepare a stock solution of this compound in sterile water or an appropriate solvent. Treat cells with a range of concentrations of this compound for various time points (e.g., 1, 6, 12, 24 hours) to assess dose- and time-dependent effects.

Diagram 3: General workflow for cell treatment with this compound.

Western Blot Analysis for Signaling Protein Phosphorylation

This protocol can be used to assess the activation state of key signaling proteins (e.g., phosphorylated forms of ERK, JNK, p38, Akt, NF-κB p65).

-

Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against the phosphorylated and total forms of the target proteins overnight at 4°C.

-

Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Quantification: Densitometry analysis can be used to quantify the relative levels of phosphorylated proteins, normalized to the total protein levels.

Quantitative PCR (qPCR) for Gene Expression Analysis

This protocol can be used to measure changes in the mRNA levels of genes regulated by the signaling pathways of interest (e.g., inflammatory cytokines for NF-κB, apoptosis-related genes like BAX and BCL-2).

-

RNA Extraction: After treatment, lyse cells and extract total RNA using a commercial kit.

-

cDNA Synthesis: Reverse transcribe an equal amount of RNA into cDNA using a reverse transcriptase kit.

-

qPCR: Perform qPCR using SYBR Green or TaqMan probes for the target genes and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

-

Data Analysis: Calculate the relative gene expression changes using the ΔΔCt method.

In Vitro Wound Healing (Scratch) Assay

This assay can be used to assess the functional consequence of Mafenide's effects on cell proliferation and migration.

-

Cell Seeding: Seed keratinocytes or fibroblasts in a multi-well plate and grow to confluence.

-

Scratch Creation: Create a uniform "scratch" in the cell monolayer using a sterile pipette tip.

-

Treatment: Wash the wells to remove detached cells and add fresh media containing different concentrations of this compound.

-

Imaging: Capture images of the scratch at different time points (e.g., 0, 12, 24 hours).

-

Analysis: Measure the width of the scratch at each time point to quantify the rate of wound closure.

Conclusion and Future Directions

This compound remains an important therapeutic agent in burn care. However, its inhibitory effects on wound healing necessitate a deeper understanding of its molecular mechanisms in human cells. This guide has outlined the known primary actions of Mafenide and proposed several signaling pathways that are likely to be affected, including the MAPK, NF-κB, and apoptosis pathways, potentially through the modulation of intracellular pH and purine metabolism.

Future research should focus on validating these hypothesized signaling effects using the experimental approaches detailed in this guide. Proteomics and phosphoproteomics studies would be invaluable in providing an unbiased, global view of the signaling networks perturbed by Mafenide. A more complete understanding of these pathways could lead to the development of strategies to uncouple its antimicrobial efficacy from its detrimental effects on wound healing, ultimately improving patient outcomes.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is the mechanism of Mafenide Acetate? [synapse.patsnap.com]

- 3. What is Mafenide Acetate used for? [synapse.patsnap.com]

- 4. Inhibition of wound contraction by topical antimicrobials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. webcentral.uc.edu [webcentral.uc.edu]

- 7. Cytotoxicity to cultured human keratinocytes of topical antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Differential inhibition of human basal keratinocyte growth to silver sulfadiazine and mafenide acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Carbonic anhydrase inhibitors modify intracellular pH transients and contractions of rat middle cerebral arteries during CO2/HCO3- fluctuations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. karger.com [karger.com]

- 11. Ca2+ signaling, intracellular pH and cell volume in cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Single-cell intracellular pH dynamics regulate the cell cycle by timing the G1 exit and G2 transition - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Intracellular pH Regulates Cancer and Stem Cell Behaviors: A Protein Dynamics Perspective [frontiersin.org]

- 14. Acidosis promotes cell apoptosis through the G protein-coupled receptor 4/CCAAT/enhancer-binding protein homologous protein pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Carbonic anhydrase II regulates differentiation of ameloblasts via intracellular pH-dependent JNK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. pnas.org [pnas.org]

- 18. Purine-Metabolising Enzymes and Apoptosis in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

Mafenide Hydrochloride and its Effect on Bacterial Nucleotide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mafenide, a sulfonamide antimicrobial agent, has been a mainstay in the topical treatment of burn wound infections for decades. Its efficacy, particularly against Pseudomonas aeruginosa, is well-documented. However, the precise molecular mechanism by which mafenide exerts its antibacterial effects, specifically its impact on nucleotide synthesis, remains a subject of scientific debate. Unlike classical sulfonamides, which are known competitive inhibitors of dihydropteroate synthase (DHPS), evidence suggests that mafenide may operate through an alternative mechanism, ultimately leading to the disruption of essential building blocks for DNA and RNA synthesis. This technical guide provides an in-depth review of the current understanding of mafenide hydrochloride's mechanism of action, presents available quantitative data on its antimicrobial activity, and offers detailed experimental protocols for key assays relevant to its study.

The Bacterial Folate Synthesis Pathway: A Target for Antimicrobials

Bacteria, unlike their mammalian hosts, are incapable of utilizing exogenous folate and therefore must synthesize it de novo. This metabolic pathway is essential for the production of tetrahydrofolate (THF), a crucial cofactor in the synthesis of purines, thymidine, and certain amino acids (e.g., methionine and glycine). The central role of THF in nucleotide biosynthesis makes the folate pathway an attractive target for antimicrobial agents.

The synthesis of THF begins with the conversion of guanosine triphosphate (GTP) to dihydropterin pyrophosphate (DHPP). Dihydropteroate synthase (DHPS) then catalyzes the condensation of DHPP with para-aminobenzoic acid (pABA) to form dihydropteroate. Subsequently, dihydrofolate synthase (DHFS) adds a glutamate residue to dihydropteroate to form dihydrofolate (DHF). Finally, dihydrofolate reductase (DHFR) reduces DHF to the biologically active THF.

Figure 1: The bacterial folate synthesis pathway and its link to nucleotide production.

Mafenide's Mechanism of Action: A Departure from the Classical Model

For many years, it was presumed that mafenide, as a sulfonamide, functioned by competitively inhibiting DHPS. However, several studies have challenged this notion. Research has shown that mafenide does not inhibit DHPS in cell lysates of P. aeruginosa or Escherichia coli[1]. Furthermore, the antibacterial activity of mafenide is not antagonized by pABA, a hallmark of classical sulfonamide action[2].

An alternative hypothesis posits that mafenide may inhibit dihydrofolate synthase (DHFS), the enzyme acting downstream of DHPS[1]. Inhibition at this step would also lead to a depletion of the THF pool and a subsequent disruption of nucleotide biosynthesis. However, direct and conclusive evidence for DHFS inhibition by mafenide is yet to be firmly established in the literature. Therefore, while the ultimate outcome is the interference with nucleotide synthesis, the precise molecular target of mafenide within the folate pathway remains an area of active investigation[3][4].

Figure 2: Proposed mechanism of action for this compound.

Quantitative Data: Antimicrobial Activity of Mafenide

The following table summarizes the available data on the minimum inhibitory concentration (MIC) of mafenide against common bacterial pathogens found in burn wounds. It is important to note that much of the published data pertains to mafenide acetate, the most frequently used salt of mafenide.

| Bacterial Species | Mafenide Salt | MIC (µg/mL) | Reference |

| Pseudomonas aeruginosa | Acetate | 128 - 2048 | [1] |

| Staphylococcus aureus | Acetate | >500 | [1] |

| Gram-negative strains (various) | Acetate | 128 - 2048 | [1] |

Note: The MIC values can vary depending on the specific strain and the testing methodology employed.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent.

Figure 3: Experimental workflow for MIC determination.

Materials:

-

This compound

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial isolates of interest

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Incubator (37°C)

Procedure:

-

Preparation of Mafenide Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., sterile deionized water) and sterilize by filtration.

-

Preparation of Bacterial Inoculum: Culture the bacterial strain overnight on an appropriate agar medium. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter wells.

-

Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution in CAMHB to achieve the desired concentration range.

-

Inoculation: Add the standardized bacterial inoculum to each well containing the mafenide dilutions. Include a positive control (broth with bacteria, no drug) and a negative control (broth only).

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Reading the MIC: The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth (i.e., the first clear well).

Dihydrofolate Synthase (DHFS) Inhibition Assay

Principle: The activity of DHFS is coupled to an ATP-regenerating system (pyruvate kinase and lactate dehydrogenase). The oxidation of NADH to NAD+ by lactate dehydrogenase is monitored as a decrease in absorbance at 340 nm, which is proportional to the DHFS activity.

Materials:

-

Purified bacterial DHFS enzyme

-

Dihydropteroate

-

ATP

-

Phosphoenolpyruvate (PEP)

-

NADH

-

Pyruvate kinase (PK)

-

Lactate dehydrogenase (LDH)

-

Assay buffer (e.g., Tris-HCl with MgCl₂)

-

This compound

-

UV-visible spectrophotometer

Procedure:

-

Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing assay buffer, dihydropteroate, ATP, PEP, NADH, PK, and LDH.

-

Initiation of Reaction: Add the purified DHFS enzyme to the reaction mixture to start the reaction.

-

Baseline Measurement: Monitor the decrease in absorbance at 340 nm for a few minutes to establish a baseline rate of NADH oxidation.

-

Inhibitor Addition: Add varying concentrations of this compound to the reaction mixture.

-

Inhibition Measurement: Continue to monitor the absorbance at 340 nm. A decrease in the rate of NADH oxidation indicates inhibition of DHFS.

-

Data Analysis: Calculate the percentage of inhibition for each mafenide concentration and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Quantification of Intracellular Nucleotide Pools

This protocol describes a method for extracting and quantifying intracellular nucleotides from bacterial cells using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). To date, there is a lack of published data specifically quantifying the effect of mafenide on bacterial nucleotide pools. The following protocol provides a methodology for such an investigation.

Materials:

-

Bacterial culture treated with and without this compound

-

Cold quenching solution (e.g., 60% methanol, -40°C)

-

Extraction solvent (e.g., acetonitrile/methanol/water mixture)

-

HPLC system coupled with a mass spectrometer

-

Appropriate HPLC column (e.g., C18 reverse-phase)

-

Nucleotide standards (ATP, GTP, CTP, UTP, dATP, dGTP, dCTP, dTTP)

Procedure:

-

Cell Culture and Treatment: Grow bacterial cultures to the mid-logarithmic phase and expose them to a predetermined concentration of this compound (e.g., MIC or 2x MIC) for a specified duration. Include an untreated control.

-

Metabolism Quenching: Rapidly quench metabolic activity by adding the bacterial culture to a cold quenching solution.

-

Cell Harvesting: Pellet the cells by centrifugation at a low temperature.

-

Nucleotide Extraction: Resuspend the cell pellet in a cold extraction solvent. Lyse the cells (e.g., by bead beating or sonication) and centrifuge to remove cell debris.

-

HPLC-MS Analysis: Inject the supernatant containing the extracted nucleotides into the HPLC-MS system. Separate the nucleotides using an appropriate gradient elution program.

-

Quantification: Identify and quantify the individual nucleotides by comparing their retention times and mass-to-charge ratios with those of the nucleotide standards.

-

Data Normalization: Normalize the nucleotide concentrations to the total protein content or cell number to allow for comparison between treated and untreated samples.

Gaps in Current Knowledge and Future Directions

Despite its long-standing clinical use, significant gaps remain in our understanding of mafenide's molecular interactions with bacterial targets. The primary areas requiring further investigation are:

-

Definitive Identification of the Molecular Target: Elucidating whether DHFS or another enzyme is the primary target of mafenide is crucial for a complete understanding of its mechanism and for the rational design of new derivatives.

-

Quantitative Impact on Nucleotide Pools: Direct measurement of the changes in intracellular concentrations of purine and pyrimidine nucleotides following mafenide treatment would provide concrete evidence of its downstream metabolic effects.

-

Mechanisms of Resistance: While resistance to mafenide is less common than to other sulfonamides, understanding the molecular basis of any observed resistance is essential for its continued effective use.

Future research employing techniques such as X-ray crystallography of mafenide bound to its target enzyme, metabolomic profiling of mafenide-treated bacteria, and genomic analysis of any resistant strains will be invaluable in addressing these unanswered questions.

Conclusion

This compound remains an important tool in the management of burn wound infections. While its ultimate effect is the disruption of bacterial nucleotide synthesis, its precise mechanism of action appears to be distinct from that of classical sulfonamides. The available evidence points away from the inhibition of dihydropteroate synthase and suggests an alternative target, possibly dihydrofolate synthase. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate these unresolved questions and to quantify the impact of mafenide on bacterial metabolism. A more complete understanding of its molecular interactions will not only solidify our knowledge of this established drug but may also pave the way for the development of novel antimicrobial agents.

References

Early Research and Development of Mafenide for Topical Burn Wound Therapy: A Technical Guide

Introduction

The mid-20th century, particularly the period during and after World War II, highlighted an urgent need for effective treatments against wound sepsis, a major cause of mortality in patients with severe burns and traumatic injuries.[1][2] Early research focused on topical agents that could penetrate devitalized tissue (eschar) and control the proliferation of a broad range of bacteria. Mafenide, a sulfonamide-type antimicrobial, emerged as a pivotal development from this era.[3] Initially used by the German military for war wounds in the 1940s, its efficacy, particularly against the opportunistic pathogen Pseudomonas aeruginosa, led to its adoption and further research for burn care.[2][3]

Mafenide hydrochloride (the initial salt used) and later Mafenide acetate demonstrated a unique ability to diffuse through burn eschar, delivering a bacteriostatic effect in the underlying tissue.[4][5] This was a significant advantage over other agents and was shown to reduce bacterial counts in burn wounds to below 105 organisms per gram of tissue, a critical threshold for preventing invasive burn wound sepsis.[5] This technical guide provides an in-depth review of the early research on Mafenide, focusing on its mechanism of action, key quantitative data from foundational studies, and the experimental protocols used to establish its clinical utility.

Mechanism of Action and Pharmacokinetics

Antimicrobial Action

Mafenide's precise mechanism of action is complex, but it is understood to function as a bacteriostatic agent by interfering with bacterial metabolic pathways.[4][6] Unlike other sulfonamides, its activity is not antagonized by para-aminobenzoic acid (PABA), pus, serum, or tissue exudates, making it highly effective in the protein-rich environment of a burn wound.[7][8] The primary antimicrobial mechanism is believed to be the inhibition of bacterial folic acid synthesis, which is essential for the production of DNA, RNA, and proteins.[9] This broad-spectrum activity is effective against many gram-positive and gram-negative organisms, including those notoriously difficult to treat in burn wounds like Pseudomonas aeruginosa and Clostridia species.[1][9]

Systemic Action, Metabolism, and Side Effects

Upon topical application, Mafenide is readily absorbed through the burn wound and enters systemic circulation.[10][11] It is rapidly metabolized to its primary metabolite, p-carboxybenzenesulfonamide.[7] This metabolite is a potent inhibitor of the enzyme carbonic anhydrase.[12][13] Inhibition of carbonic anhydrase, particularly in the renal tubules, leads to a failure to excrete acid, resulting in bicarbonate wasting and potentially causing metabolic acidosis.[12][13] This systemic effect is a hallmark of Mafenide therapy and necessitates careful monitoring of the patient's acid-base balance.[3][12] The body often compensates for this metabolic acidosis through hyperventilation, which can manifest as tachypnea or dyspnea.[7][12]

Pharmacokinetics

Mafenide's ability to penetrate devascularized tissue is a key pharmacokinetic property.[4] Following topical application, peak concentrations in burned skin tissue are observed at approximately 2 hours for the solution and 4 hours for the cream formulation.[4][8] The parent drug is rapidly metabolized, and its inactive metabolite is primarily excreted in the urine.[7][8][11]

| Pharmacokinetic Parameter | Mafenide Cream (11.2%) | Mafenide Solution (5%) |

| Tissue Penetration | Diffuses through burn eschar[4] | Diffuses through devascularized areas[7] |

| Peak Tissue Concentration | ~4 hours[4][7] | ~2 hours[4][7] |

| Peak Plasma (Parent Drug) | ~2 hours[7] | Not specified |

| Peak Plasma (Metabolite) | ~3 hours[7] | Not specified |

| Metabolism | Rapidly converted to p-carboxybenzenesulfonamide[7][8] | Rapidly converted to p-carboxybenzenesulfonamide[7][8] |

| Excretion | Metabolite cleared renally[7][11] | Metabolite cleared renally[7][11] |

| Table 1: Summary of Mafenide Pharmacokinetics in Burn Patients. |

Summary of Key Clinical Data

Early clinical research focused on establishing the efficacy of Mafenide compared to existing treatments or no treatment, and later, comparing different formulations and concentrations. These studies provided the foundational quantitative data for its use in burn care.

| Study Comparison | Patient Groups | Key Findings | Reference |

| Mafenide acetate vs. Silver sulfadiazine | 69 patients (Mafenide), 42 patients (Silver sulfadiazine) | Mafenide group had higher rates of burn/systemic fungal infection (48% vs. 24%) and systemic fungal infection (27.5% vs. 7%). | [14] |

| Mafenide acetate vs. Silver sulfadiazine | 156 patients (Mafenide), 314 patients (Silver sulfadiazine), 175 controls | Silver sulfadiazine was superior in reducing clinical infection rates and positive cultures for Pseudomonas and Staphylococcus. | [15] |

| Mafenide acetate vs. Honey Dressing | 50 patients per group (partial-thickness burns) | Epithelialization by Day 7: 72% (Mafenide) vs. 84% (Honey). Epithelialization by Day 21: 84% (Mafenide) vs. 100% (Honey). Wounds requiring skin graft: 8 (Mafenide) vs. 0 (Honey). | [16] |

| 2.5% vs. 5% Mafenide acetate Solution | 29 patients (2.5%), 19 patients (5%) in 2010; 69 patients (5%) in 2009 | No significant change in the incidence of bacteremia or wound infection between concentrations. The 2.5% solution was more cost-effective. | [5] |

| Pain Assessment of Mafenide Cream | 37 patients (crossover study) | 11.2% cream was two to three times more painful than 5% cream. Pain was attributed to the hypertonicity of the preparation (~2180 mOsm/kg). | [17] |

| Table 2: Quantitative Data from Comparative Clinical Studies. |

Experimental Protocols

The evaluation of Mafenide relied on both preclinical animal models and standardized clinical application protocols.

In Vivo Animal Models: Rat Burn Model

The scalded rat burn model was a common preclinical method used to assess the efficacy of topical antimicrobials against specific pathogens in a controlled setting.[3][18]

Methodology Details:

-

Animal Preparation: Wistar or Sprague-Dawley rats were typically used.[19] Anesthesia was induced, and the dorsal surface was shaved and cleansed.[20][21]

-

Burn Creation: A full-thickness burn was created by exposing a specific percentage of the total body surface area (TBSA) to a heat source, such as a heated brass bar or a 100°C water bath for a controlled duration.[21][22]

-

Inoculation: The surface of the burn eschar was inoculated with a known quantity of a clinically relevant bacterium, most commonly P. aeruginosa.[18]

-

Treatment: The assigned topical agent (e.g., Mafenide cream) was applied to the wound.

-

Analysis: After a set period, tissue biopsies were harvested from the wound. These samples were then homogenized, serially diluted, and plated on agar to quantify the bacterial load, typically reported as colony-forming units (CFU) per gram of tissue.[18]

Clinical Application Protocols

Standardized protocols were developed for the clinical application of Mafenide to ensure consistent delivery and efficacy.

Mafenide Acetate 5% Topical Solution: This formulation was particularly useful for application over meshed autografts or excised wounds.[11]

-

Preparation: A sterile 50 g packet of Mafenide acetate powder was reconstituted by dissolving it into 1000 mL of Sterile Water for Irrigation, USP or 0.9% Sodium Chloride Irrigation, USP, yielding a 5% solution.[23][24] Aseptic technique was critical during preparation.[23] The prepared solution was to be used within 48 hours.[24]

-

Application: A single layer of fine mesh gauze was placed over the wound or graft.[23] A thicker (e.g., eight-ply) burn dressing was then saturated with the 5% Mafenide solution and placed over the fine mesh.[23][24]

-

Maintenance: The dressings were kept continuously moist. This was achieved by irrigating the dressing with the solution every 4-8 hours or as needed.[4][23] Dressings could be left in place for up to five days, with only the intermittent moistening required.[23][24]

Mafenide Cream (8.5% - 11.2%):

-

Wound Preparation: The burn wound was cleansed and debrided, often daily via hydrotherapy.[4]

-

Application: Using a sterile gloved hand, a thin layer (approx. 1/16 inch) of the cream was applied to the entire burn surface once or twice daily.[4][25]

-

Maintenance: The burn area was to be kept covered with the cream at all times. If the cream was removed by patient activity or bathing, it was to be reapplied immediately.[4][25] Dressings were generally not required.[4]

In Vitro Susceptibility Testing

Early and ongoing research utilized in vitro methods to determine the antimicrobial spectrum and potency of Mafenide.

-

Agar Well/Disc Diffusion: This method involves seeding an agar plate with a specific bacterium.[26] Wells are punched into the agar, or paper discs are placed on the surface, and then filled with or saturated by the antimicrobial agent.[27][28] After incubation, the zone of inhibition (the area around the well/disc where no bacteria grow) is measured to determine the agent's effectiveness.[27]

-

Broth Microdilution: This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial that prevents visible growth of a microorganism.[26] It involves preparing serial dilutions of the antimicrobial agent in a liquid growth medium, inoculating with the test organism, and observing for growth after incubation.[26]

Conclusion

The early research into this compound and its subsequent acetate salt formulations marked a turning point in topical burn wound care. Its broad-spectrum bacteriostatic activity and unique ability to penetrate eschar provided clinicians with a powerful tool to combat the devastating consequences of burn wound sepsis, particularly from aggressive pathogens like P. aeruginosa. While the significant side effects, notably application pain and the risk of metabolic acidosis, required careful patient management, the overall reduction in mortality and morbidity was substantial.[5] The foundational preclinical and clinical studies not only established its therapeutic role but also created standardized protocols for application and testing that have influenced burn care and pharmaceutical research for decades. Mafenide remains a crucial agent in the burn treatment armamentarium, a testament to the value and impact of this early research.

References

- 1. Topical this compound Aqueous Spray in Initial Management of Massive Contaminated Wounds with Devitalized Tissue | Prehospital and Disaster Medicine | Cambridge Core [cambridge.org]

- 2. Topical this compound aqueous spray in initial management of massive contaminated wounds with devitalized tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. drugs.com [drugs.com]

- 5. A Simple Cost Saving Measure: 2.5% Mafenide Acetate Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sulfamylon (mafenide) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]

- 7. Sulfamylon (Mafenide Acetate): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 8. mims.com [mims.com]

- 9. What is the mechanism of Mafenide Acetate? [synapse.patsnap.com]

- 10. Drug kinetics in burn patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. go.drugbank.com [go.drugbank.com]

- 12. droracle.ai [droracle.ai]

- 13. droracle.ai [droracle.ai]

- 14. Mafenide Tied to Fungal Infections in Burn Patients | MDedge [mdedge.com]

- 15. Clinical comparison of maphenide and silver sulphadiazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Comparison between topical honey and mafenide acetate in treatment of burn wounds - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Studies of the pain produced by mafenide acetate preparations in burns - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Development of a Stringent Ex Vivo-Burned Porcine Skin Wound Model to Screen Topical Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. derpharmachemica.com [derpharmachemica.com]

- 20. Experimentally Induced Burns in Rats Treated with Innovative Polymeric Films Type Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. scielo.br [scielo.br]

- 23. drugs.com [drugs.com]

- 24. accessdata.fda.gov [accessdata.fda.gov]

- 25. Mafenide (topical route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 26. academic.oup.com [academic.oup.com]

- 27. The Effective Duration of Antimicrobial Activity of Mafenide Acetate After Reconstitution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. ovid.com [ovid.com]

Mafenide Hydrochloride: A Technical Guide to its Antibacterial Spectrum

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mafenide, a sulfonamide-type antimicrobial agent, has been a component in the topical treatment of severe burns for decades. Its clinical utility is rooted in its broad spectrum of activity against common burn wound pathogens, including both Gram-positive and Gram-negative bacteria. This technical guide provides an in-depth analysis of the antibacterial spectrum of mafenide hydrochloride, consolidating quantitative data on its efficacy, detailing the experimental protocols for its evaluation, and visualizing its mechanism of action.

Introduction to this compound

Mafenide (4-aminomethylbenzenesulfonamide) is a synthetic antimicrobial agent that is structurally different from other sulfonamides.[1] It is most commonly used as the acetate or hydrochloride salt in topical preparations, such as creams and solutions, for the prevention and treatment of bacterial infections in second- and third-degree burns.[2] A key advantage of mafenide is its ability to penetrate eschar, the devitalized tissue characteristic of deep burns, allowing it to exert its antimicrobial effect in an otherwise difficult-to-reach environment.[3]

Spectrum of Antibacterial Activity

Mafenide exhibits a broad, primarily bacteriostatic, spectrum of activity against a wide range of Gram-positive and Gram-negative microorganisms commonly implicated in burn wound infections.[4] This includes notorious pathogens such as Pseudomonas aeruginosa and Staphylococcus aureus.[4][5]

Quantitative Antimicrobial Data

The following tables summarize the available quantitative data on the antimicrobial efficacy of mafenide. It is important to note that Minimum Inhibitory Concentration (MIC) values for mafenide are often reported to be comparatively high.[4]

Table 1: Minimum Inhibitory Concentration (MIC) Data for Mafenide

| Microorganism | Mafenide Formulation | MIC | Reference |

| Mycobacterium spp. | Mafenide Acetate | from 250 µg/mL | [4] |

| Not Specified | Mafenide Acetate | 50 µg/mL | [6] |

| Not Specified | Mafenide Acetate with Copper Nanoparticles | 12.5 µg/mL | [6] |

| Various Pathogens | Mafenide-derived Schiff Bases | from 3.91 µM | [4] |

Table 2: Zone of Inhibition Data for Mafenide

| Microorganism | Mafenide Formulation | Test Method | Zone of Inhibition (mm) | Reference |

| Staphylococcus aureus | 5% Mafenide Acetate Solution | Disk Diffusion | >2 | [5] |

| Pseudomonas aeruginosa | 5% Mafenide Acetate Solution | Disk Diffusion | >2 | [5] |

| Multi-drug Resistant Organisms (MDROs) | Mafenide Acetate | Agar Well Diffusion | Smaller than non-MDROs | [7] |

| Non-MDROs | Mafenide Acetate | Agar Well Diffusion | 80% Susceptibility | [7] |

Mechanism of Action

The primary antibacterial mechanism of mafenide is the competitive inhibition of the bacterial enzyme dihydropteroate synthase. This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for the production of purines and ultimately nucleic acids. By acting as a structural analog of the enzyme's natural substrate, para-aminobenzoic acid (PABA), mafenide blocks this vital metabolic pathway, thereby inhibiting bacterial growth.[3] Some sources also state that Sulfamylon, a brand name for mafenide acetate, inhibits nucleotide synthesis in bacteria.[7]

Experimental Protocols for Antimicrobial Susceptibility Testing

The antibacterial activity of this compound is primarily assessed using diffusion methods, such as the agar well diffusion or disk diffusion (Kirby-Bauer) assays.

Agar Well/Disk Diffusion Protocol

This protocol outlines a generalized procedure for determining the susceptibility of bacterial isolates to this compound.

-

Preparation of Bacterial Inoculum:

-

Select several morphologically similar colonies of the test bacterium from an overnight culture on a non-selective agar plate.

-

Suspend the colonies in sterile saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

-

Inoculation of Agar Plate:

-

Use Mueller-Hinton agar, a medium standardized for susceptibility testing.

-

Dip a sterile cotton swab into the standardized bacterial inoculum, removing excess fluid by pressing it against the inside of the tube.

-

Streak the swab evenly across the entire surface of the agar plate in three directions to ensure a confluent lawn of growth.

-

-

Application of this compound:

-

For Disk Diffusion: Aseptically apply a sterile paper disk (typically 6 mm in diameter) impregnated with a known concentration of this compound to the surface of the inoculated agar.

-

For Agar Well Diffusion: Aseptically punch a well (typically 6-8 mm in diameter) into the agar using a sterile cork borer. Pipette a specific volume (e.g., 50-100 µL) of the this compound solution into the well.

-

-

Incubation:

-

Incubate the plates at 35 ± 1°C in ambient air for 18-24 hours.

-

-

Measurement and Interpretation:

-

After incubation, measure the diameter of the zone of complete growth inhibition around the disk or well in millimeters (mm).

-

The size of the inhibition zone is indicative of the bacterium's susceptibility. A larger zone diameter generally correlates with greater susceptibility. A zone of inhibition of 2 mm or greater is often considered indicative of susceptibility for mafenide.[5]

-

Conclusion

This compound remains a relevant topical antimicrobial agent due to its broad spectrum of activity against key burn wound pathogens and its ability to penetrate eschar. Its mechanism of action, centered on the disruption of the essential folic acid synthesis pathway in bacteria, provides a clear rationale for its bacteriostatic effects. While quantitative data indicates that higher concentrations of mafenide may be required for inhibition compared to some systemic antibiotics, its efficacy in the challenging environment of a burn wound is well-documented. The standardized protocols for susceptibility testing are crucial for guiding clinical use and for the ongoing research and development of new mafenide-based formulations and derivatives with enhanced antimicrobial properties.

References

- 1. Sulfamylon (mafenide) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Mafenide | Johns Hopkins ABX Guide [hopkinsguides.com]

- 4. tandfonline.com [tandfonline.com]

- 5. The Effective Duration of Antimicrobial Activity of Mafenide Acetate After Reconstitution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

The chemical and physical properties of Mafenide hydrochloride for research purposes

Introduction: Mafenide hydrochloride (4-Aminomethylbenzenesulfonamide hydrochloride) is a sulfonamide antibiotic primarily utilized as a topical agent for preventing and treating bacterial infections in severe burn cases.[1][2][3] Its ability to penetrate eschar and maintain efficacy in the presence of pus and necrotic tissue makes it a valuable tool in burn wound management.[2][4] This technical guide provides an in-depth overview of the chemical and physical properties of this compound, its mechanism of action, and detailed experimental protocols for its analysis, tailored for researchers, scientists, and drug development professionals.

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below, providing a consolidated reference for experimental design and formulation development.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₁ClN₂O₂S | [5][6] |

| Molecular Weight | 222.69 g/mol | [1][6][7][8][9] |

| CAS Number | 138-37-4 | [1][5][7][9][10] |

| Appearance | Colorless or white crystalline powder | [11] |

| Melting Point | 261-263 °C | [10] |

| Boiling Point | 382 °C at 760 mmHg | [5] |

| Solubility | Water: 44 mg/mL (197.58 mM) DMSO: 44-125 mg/mL (197.58 - 561.32 mM) Ethanol: 8 mg/mL (35.92 mM) | [1][3][7][12] |

| pKa (calculated) | Strongest Acidic: 10.25 Strongest Basic: 9.04 | [13] |

| Purity (HPLC) | ≥98% | [8][11][14] |

Mechanism of Action

This compound exerts its antimicrobial effects through two primary mechanisms:

-

Inhibition of Folic Acid Synthesis: As a sulfonamide, Mafenide acts as a competitive inhibitor of the enzyme dihydropteroate synthase. This enzyme is critical for the conversion of para-aminobenzoic acid (PABA) to dihydrofolic acid, an essential precursor for DNA synthesis in bacteria. By blocking this pathway, Mafenide halts bacterial growth and replication, resulting in a bacteriostatic effect.[4]

-

Carbonic Anhydrase Inhibition: Mafenide and its primary metabolite, p-carboxybenzenesulfonamide, are inhibitors of carbonic anhydrase.[1][2][4] This action can lead to metabolic acidosis as a potential side effect when the drug is absorbed systemically in large quantities.[2][4]

Caption: Mafenide competitively inhibits dihydropteroate synthase.

Experimental Protocols

This section provides detailed methodologies for the quantitative analysis, stability testing, and antimicrobial susceptibility assessment of this compound.

Quantitative Analysis by Reverse-Phase HPLC

This protocol is adapted from established methods for the determination of Mafenide in pharmaceutical dosage forms.[15] It allows for the accurate quantification of the active pharmaceutical ingredient (API).